molecular formula C9H12ClF2N B1448769 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride CAS No. 1955547-60-0

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B1448769
CAS No.: 1955547-60-0
M. Wt: 207.65 g/mol
InChI Key: LMKOXMVTCQHLSM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F2N.ClH/c1-7-3-2-4-8(5-7)9(10,11)6-12;/h2-5H,6,12H2,1H3;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.65 . It is a powder at room temperature .

Scientific Research Applications

Kinetics and Mechanism in Chemical Reactions

Research has explored the reaction kinetics and mechanisms involving similar compounds. For example, the study of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine bases in various solvents provides insights into complex reaction pathways leading to fluoro-containing products through intermediate steps (Jarczewski, Schroeder, & Dworniczak, 1986).

Synthesis of Related Compounds

Synthesis techniques for related fluoro-containing compounds have been developed. For instance, the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid involved reactions starting from 2,2-dichloro-2-(4′-nitrophenyl)acetonitrile, leading to various fluoro-containing intermediates and products (Buss, Coe, & Tatlow, 1998).

Crystal Structures and Hydrogen Bonding Patterns

The study of crystal structures of salts of similar compounds offers insights into hydrogen bonding patterns and molecular interactions. For instance, the structures of salt crystals of 2,2-bis(4-methylphenyl)hexafluoropropane with amines revealed complex bonding arrangements and interactions (Sugiyama, 2020).

Nucleophilic Attack in Chemical Reactions

The dynamics of nucleophilic attacks on double bonds in similar fluoro-containing compounds have been studied, providing insights into reaction mechanisms and kinetics, as seen in the reaction of primary and secondary amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene (Leffek & Maciejewska, 1986).

Photolysis and Photoaffinity Probes

Studies have been conducted on the photolysis of related compounds, shedding light on their use in photoaffinity probes and the implications of their reaction pathways (Platz et al., 1991).

Polymer Synthesis

Research in polymer chemistry has utilized similar fluoro-containing compounds for synthesizing new types of polymers with unique properties (Kricheldorf et al., 2005).

Safety and Hazards

The safety information for 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2,2-difluoro-2-(2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-7-4-2-3-5-8(7)9(10,11)6-12;/h2-5H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKOXMVTCQHLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride
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Reactant of Route 6
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